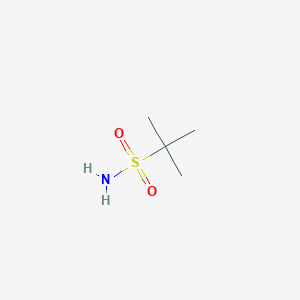
N-terc-butilsulfonamida
Descripción general
Descripción
tert-Butylsulfonamide is recognized for its role as an efficient nitrogen source in the catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T in these catalytic reactions, where the sulfonyl-nitrogen bond in the product or its derivatives can be easily cleaved under mild acidic conditions, facilitating the liberation of the amino group (Gontcharov, Liu, & Sharpless, 1999).
Synthesis Analysis
The synthesis of tert-Butylsulfonamide and its derivatives often involves innovative approaches for incorporating nitrogen into various molecular frameworks. For instance, N-tert-Butanesulfinyl imines are prepared from tert-butanesulfinamide and are crucial intermediates for the asymmetric synthesis of amines, highlighting the versatility of tert-butylsulfonamide in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Research into the molecular structure of tert-butylsulfonamide and its derivatives, such as the synthesis and characterization of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, provides insights into the axial position of the tert-butyl group in these compounds. This analysis has been supported by X-ray single crystal structure analysis and dynamic low-temperature NMR analysis, offering a deeper understanding of its molecular geometry (Kletskov et al., 2020).
Chemical Reactions and Properties
tert-Butylsulfonamide is involved in various chemical reactions, such as the tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes, demonstrating its reactivity and functional versatility. This particular reaction showcases its ability to undergo transformations under specific conditions, leading to the synthesis of substituted sulfonyl pyrroles (Qi, Jiang, Wang, & Yan, 2018).
Physical Properties Analysis
The physical properties of tert-butylsulfonamide derivatives are often tailored through synthetic strategies to achieve desired outcomes. For example, polysulfone-graft-poly(tert-butyl acrylate) demonstrates nanophase separation and pH-dependent iridescence, highlighting the impact of molecular design on physical properties (Lu, Liu, & Duncan, 2004).
Chemical Properties Analysis
The chemical properties of tert-butylsulfonamide, such as its role in the chemoselective nitration of aromatic sulfonamides, underscore its utility in organic synthesis. This specific reaction emphasizes the compound's selectivity and efficiency in transforming sulfonamide functionalized aryl systems (Kilpatrick, Heller, & Arns, 2013).
Aplicaciones Científicas De Investigación
Síntesis de N-heterociclos
N-terc-butilsulfonamida: se utiliza ampliamente en la síntesis de N-heterociclos a través de sulfiniminas. Esta metodología proporciona acceso a piperidinas, pirrolidinas, azetidinas y sus derivados fusionados estructuralmente diversos, que son motivos estructurales cruciales en muchos productos naturales y compuestos terapéuticamente relevantes .
Auxiliar quiral en la síntesis estereoselctiva
Como auxiliar quiral, This compound ha sido el estándar de oro para la síntesis estereoselctiva de aminas y sus derivados. Facilita conversiones altamente diastereoselectivas y es conocido por su facilidad de uso en reacciones a gran escala .
Desarrollo de fármacos antiinflamatorios
La investigación ha demostrado que los derivados de This compound pueden utilizarse en la síntesis de derivados de pirazol, que actúan como inhibidores efectivos de la PDE4 para tratar enfermedades antiinflamatorias .
Síntesis asimétrica de aminas
This compound: es un reactivo clave en la síntesis asimétrica de aminas, donde se utiliza para derivar sulfiniminas que experimentan reacciones con excelente diastereoselectividad .
Síntesis de ligandos de amina quiral
El compuesto se ha utilizado en la síntesis estereoselctiva de ligandos de amina quiral, que son importantes en varias reacciones químicas y aplicaciones farmacéuticas .
Producción de estructuras bioactivas
Las técnicas de síntesis que involucran This compound están en demanda para crear estructuras bioactivas que encuentran aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos .
Creación de agroquímicos
Los compuestos N-heterocíclicos sintetizados utilizando This compound son componentes de agroquímicos, que contribuyen a la industria agrícola al mejorar la efectividad de los pesticidas y fertilizantes .
Fabricación de colorantes
Las vías químicas facilitadas por This compound también se emplean en la fabricación de colorantes, que se utilizan en diversas industrias, incluidas las textiles e impresión .
Mecanismo De Acción
Target of Action
Tert-Butylsulfonamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of tert-Butylsulfonamide are the molecules involved in the synthesis of amines and their derivatives .
Mode of Action
Tert-Butylsulfonamide interacts with its targets through a process known as asymmetric N-heterocycle synthesis via sulfinimines . This process involves the reaction of tert-Butylsulfonamide with other molecules to form intermediates that are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
The biochemical pathways affected by tert-Butylsulfonamide are primarily those involved in the synthesis of amines and their derivatives . These pathways include the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of tert-Butylsulfonamide’s action primarily involve the synthesis of amines and their derivatives . The compound’s interaction with its targets leads to the formation of intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . This results in the synthesis of structurally diverse amines and their derivatives .
Action Environment
The action of tert-Butylsulfonamide can be influenced by various environmental factors. For instance, tert-Butylsulfonamides are unstable above room temperature, and in chlorinated solvents, they undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of certain solvents .
Análisis Bioquímico
Biochemical Properties
tert-Butylsulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonamide inhibitor, binding to the active sites of enzymes and inhibiting their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes. For instance, tert-Butylsulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The nature of these interactions typically involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of tert-Butylsulfonamide to the enzyme’s active site.
Cellular Effects
tert-Butylsulfonamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the activity of certain signaling pathways that regulate cell growth and differentiation. For example, tert-Butylsulfonamide can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Additionally, tert-Butylsulfonamide has been shown to alter gene expression profiles by affecting transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of tert-Butylsulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, tert-Butylsulfonamide binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to the inhibition of enzyme activity . This inhibition can result in downstream effects on cellular processes, such as the modulation of signaling pathways and changes in gene expression. For example, the inhibition of carbonic anhydrase by tert-Butylsulfonamide can lead to alterations in pH regulation and fluid balance in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylsulfonamide can change over time due to its stability, degradation, and long-term effects on cellular function. tert-Butylsulfonamide is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals . Over time, the degradation of tert-Butylsulfonamide can lead to a decrease in its inhibitory activity and changes in its effects on cellular processes. Long-term studies have shown that tert-Butylsulfonamide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butylsulfonamide vary with different dosages in animal models. At low doses, tert-Butylsulfonamide can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, tert-Butylsulfonamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the impact of tert-Butylsulfonamide on cellular processes becomes more pronounced at higher concentrations. These dosage-dependent effects are important for determining the therapeutic window and safety profile of tert-Butylsulfonamide in preclinical studies.
Metabolic Pathways
tert-Butylsulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in sulfur metabolism, such as sulfonate reductases and sulfonate oxidases . These interactions can lead to changes in the levels of sulfur-containing metabolites and alterations in metabolic pathways. Additionally, tert-Butylsulfonamide can influence the activity of enzymes involved in amino acid metabolism, further affecting cellular metabolic processes.
Transport and Distribution
Within cells and tissues, tert-Butylsulfonamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize sulfonamide compounds . Once inside the cell, tert-Butylsulfonamide can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of tert-Butylsulfonamide within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of tert-Butylsulfonamide is an important factor in its activity and function. tert-Butylsulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of tert-Butylsulfonamide to specific organelles can enhance its inhibitory activity and influence its effects on cellular processes.
Propiedades
IUPAC Name |
2-methylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSQKNYHPYZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373838 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34813-49-5 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butyl)sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-Butylsulfonamide useful in organic synthesis?
A: tert-Butylsulfonamide serves as a versatile building block in organic synthesis. For instance, it acts as a nitrogen source in catalytic reactions like aminohydroxylation and aziridination of olefins []. This is similar to the role of Chloramine-T, but with the advantage of easy removal of the tert-butylsulfonyl group under mild acidic conditions to reveal the desired amino group []. Additionally, tert-Butylsulfonamide can be readily converted to (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a valuable reagent in allylation reactions [].
Q2: Are there any known stability concerns regarding tert-Butylsulfonamide?
A: While generally stable at room temperature, tert-Butylsulfonamide can undergo rearrangement at elevated temperatures, especially in chlorinated solvents []. This rearrangement leads to the formation of N-(tert-butylthio)-tert-butylsulfonamide. Therefore, storage and reaction conditions should consider this thermal instability.
Q3: How does the structure of tert-Butylsulfonamide derivatives influence their photophysical properties?
A: Introducing substituents onto the tert-Butylsulfonamide scaffold can significantly alter its photophysical properties. For example, incorporating a bithiophene moiety and tert-butyl groups into the structure results in a water-soluble derivative with enhanced fluorescence quantum yield compared to unsubstituted bithiophene []. This modification allows for the application of the derivative as a potential fluorescent sensor for metal ions, exhibiting high selectivity towards copper(II) at neutral pH and mercury(II) at alkaline pH [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
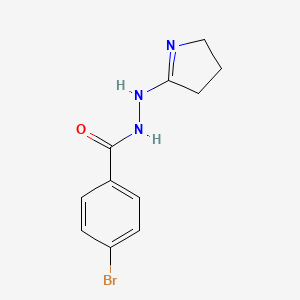

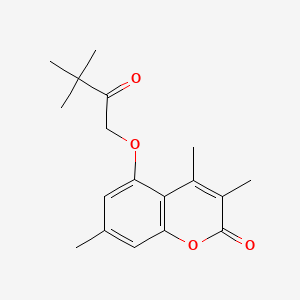
![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)
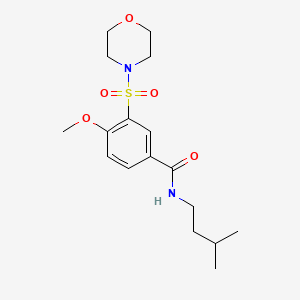
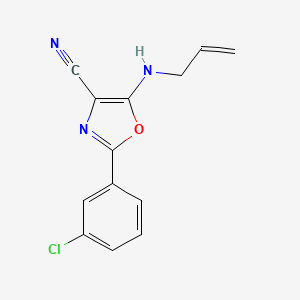
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)